allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Core structure: A fused bicyclic system comprising thiazole and pyrimidine rings.
- Substituents: Position 2: (2E)-4-methylbenzylidene group, imparting stereochemical rigidity. Position 7: Methyl group, influencing steric and electronic properties.
Synthesis likely follows established protocols for thiazolo[3,2-a]pyrimidines, involving condensation of a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with 4-methylbenzaldehyde in acetic anhydride/acetic acid with sodium acetate catalysis .
Properties
Molecular Formula |
C25H22N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
prop-2-enyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-4-14-30-24(29)21-17(3)26-25-27(22(21)19-8-6-5-7-9-19)23(28)20(31-25)15-18-12-10-16(2)11-13-18/h4-13,15,22H,1,14H2,2-3H3/b20-15+ |
InChI Key |
OFMHAPBANVYYCU-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Their Implications
Table 1: Key Substituent Comparisons
Key Observations :
- Position 2 : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity, while bulky substituents (e.g., 4-acetoxy-3-ethoxy in ) reduce solubility. The target’s 4-methyl group balances steric bulk and lipophilicity .
- Position 5 : Aryl groups like 4-methoxyphenyl () improve antioxidant activity via electron donation, whereas bromophenyl () may enhance halogen bonding in crystal packing .
- Position 6 : Allyl esters (target, ) are less prone to hydrolysis than ethyl esters () but may require activation for prodrug applications .
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation in , with C5 deviating by 0.224 Å from the mean plane. The target’s 4-methylbenzylidene may induce similar puckering .
- Intermolecular Interactions :
- Hydrogen Bonding : Compounds with polar substituents (e.g., 2-acetoxy in ) form C–H···O bonds, while the target’s 4-methyl group may favor van der Waals interactions .
- π-Stacking : The phenyl group at position 5 promotes π-π interactions (centroid distances ~3.75 Å in ), critical for crystal stability .
Biological Activity
Allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H22N2O5S
- Molecular Weight : 462.52 g/mol
- CAS Number : 381680-19-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar thiazolo-pyrimidine structures often exhibit:
- Antimicrobial Activity : The thiazolo-pyrimidine moiety has been associated with antimicrobial properties against various pathogens.
- Antioxidant Activity : The presence of certain functional groups contributes to the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Studies have shown that derivatives of thiazolo-pyrimidines can inhibit key enzymes involved in disease processes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in certain pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives and found that they exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was largely attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Allyl Thiazolo-Pyrimidine | E. coli | 15 |
| Allyl Thiazolo-Pyrimidine | S. aureus | 18 |
Antioxidant Activity
Research conducted on similar compounds indicates that allyl thiazolo-pyrimidines possess antioxidant properties, effectively reducing oxidative stress markers in vitro. The antioxidant activity was measured using DPPH and ABTS assays.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Enzyme Inhibition Studies
Inhibitory assays against DHODH demonstrated that allyl thiazolo-pyrimidines can significantly reduce enzyme activity, which may lead to potential applications in treating diseases like malaria and cancer.
| Enzyme | IC50 Value (µM) |
|---|---|
| DHODH | 50 |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in Drug Discoveries & Therapeutics highlighted the efficacy of thiazolo-pyrimidine derivatives against resistant bacterial strains. The study concluded that these compounds could serve as a basis for developing new antibiotics.
- Case Study on Antioxidant Potential : Another investigation focused on the antioxidant properties of similar compounds revealed their ability to significantly reduce lipid peroxidation in cellular models, suggesting potential protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
